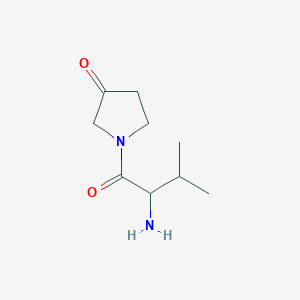
1-(8-Amino-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Amino-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Amino-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone typically involves the cyclization of substituted isoindole derivatives. One common method includes the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone, followed by cyclization to form the benzoxazine ring . Another approach involves the esterification of salicylanilides with N-protected amino acids, followed by cyclization .
Industrial Production Methods
Industrial production of this compound often employs microwave heating to facilitate the cyclization process, which significantly reduces reaction time and increases yield . Additionally, the use of deep eutectic solvents such as choline chloride and urea has been explored to enhance the efficiency and environmental sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(8-Amino-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted benzoxazines and their derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-(8-Amino-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an anticancer agent, particularly in breast cancer cells.
Mechanism of Action
The mechanism of action of 1-(8-Amino-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . It also inhibits key enzymes involved in cell proliferation and survival, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,5-benzoxazepine: Similar in structure but with different biological activities.
Benzoxazinone: Another member of the benzoxazine family with distinct pharmacological properties.
Benzothiazole: Contains sulfur instead of oxygen, leading to different chemical reactivity and applications.
Uniqueness
1-(8-Amino-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to form stable cross-linked networks makes it particularly valuable in industrial applications .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(8-amino-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)12-5-6-14-10-8(11)3-2-4-9(10)12/h2-4H,5-6,11H2,1H3 |
InChI Key |
WPXJSYBOCUDROF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC2=C(C=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide](/img/structure/B14800372.png)
![N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}thiophene-2-carbohydrazide](/img/structure/B14800387.png)
![3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran](/img/structure/B14800405.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14800407.png)
![N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14800411.png)

![2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B14800422.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)


